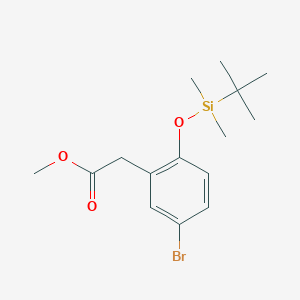
Methyl 2-(5-bromo-2-(tert-butyldimethylsilyloxy)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{5-bromo-2-[(tert-butyldimethylsilyl)oxy]phenyl}acetate is an organic compound that features a brominated phenyl ring and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-bromo-2-[(tert-butyldimethylsilyl)oxy]phenyl}acetate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The bromination of the phenyl ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5-bromo-2-[(tert-butyldimethylsilyl)oxy]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: The bromine atom can be reduced using reducing agents such as Zn/HCl or Na/NH₃.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: Zn/HCl, Na/NH₃
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
Methyl 2-{5-bromo-2-[(tert-butyldimethylsilyl)oxy]phenyl}acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-{5-bromo-2-[(tert-butyldimethylsilyl)oxy]phenyl}acetate involves its reactivity due to the presence of the bromine atom and the TBDMS protecting group. The bromine atom can participate in electrophilic substitution reactions, while the TBDMS group can be selectively removed under acidic conditions to reveal reactive hydroxyl groups .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: Another brominated compound used in organic synthesis.
tert-Butyl bromoacetate: Used as a building block in the synthesis of various organic compounds.
Uniqueness
Methyl 2-{5-bromo-2-[(tert-butyldimethylsilyl)oxy]phenyl}acetate is unique due to the combination of the brominated phenyl ring and the TBDMS protecting group, which provides specific reactivity and stability under various conditions .
Properties
Molecular Formula |
C15H23BrO3Si |
|---|---|
Molecular Weight |
359.33 g/mol |
IUPAC Name |
methyl 2-[5-bromo-2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetate |
InChI |
InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-13-8-7-12(16)9-11(13)10-14(17)18-4/h7-9H,10H2,1-6H3 |
InChI Key |
DQLYHMOSUAQGLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















